molecular formula C13H14O B12627752 3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one CAS No. 918299-11-3

3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one

Cat. No.: B12627752
CAS No.: 918299-11-3
M. Wt: 186.25 g/mol
InChI Key: XPGLIQCUAWUYKH-UHFFFAOYSA-N
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Description

3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one is a cyclobutanone derivative featuring a phenyl ring substituted with a prop-1-en-1-yl (allyl) group at the ortho position. Cyclobutanones are strained four-membered ketones, making them reactive intermediates in organic synthesis.

Properties

CAS No.

918299-11-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-prop-1-enylphenyl)cyclobutan-1-one

InChI

InChI=1S/C13H14O/c1-2-5-10-6-3-4-7-13(10)11-8-12(14)9-11/h2-7,11H,8-9H2,1H3

InChI Key

XPGLIQCUAWUYKH-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1C2CC(=O)C2

Origin of Product

United States

Biological Activity

3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for further applications in medicinal chemistry and drug development.

The molecular formula of this compound is C13H14O, and it possesses a cyclobutane ring with a phenyl and prop-1-enyl substituent. The compound's structure can influence its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to engage in various chemical reactions due to the presence of the cyclobutane ring and the ketone functional group. These reactions can lead to the formation of new carbon-carbon bonds, which may play a role in its biological interactions .

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antibacterial Activity : Cyclobutane derivatives have been studied for their antibacterial properties against various strains, including multi-drug resistant bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some studies suggest that cyclobutane derivatives may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, although specific data on this compound remains limited.

Case Study 1: Antimicrobial Activity

In a study focusing on cyclobutane derivatives, several compounds demonstrated significant antimicrobial properties. Notably, derivatives with similar structures to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had lower MIC values than standard antibiotics .

Case Study 2: Synthesis and Characterization

A series of experiments were conducted to synthesize this compound using various reagents under controlled conditions. The synthesis involved cycloaddition reactions that yielded high diastereoselectivity and purity . The characterization included NMR spectroscopy, confirming the structural integrity of the synthesized compound.

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial Activity (MIC µM)Notes
This compoundC13H14OTBDPotential antibacterial activity
Cyclopropane DerivativeCnHn40–70Known for moderate antibacterial effects
Cyclopentane DerivativeCnHnTBDInvestigated for anticancer properties

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights from Crystallography

  • Software like SHELXL and Mercury are widely used for refining and visualizing crystal structures of small molecules .

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